Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is a crystalline, air- and moisture-stable potassium organotrifluoroborate that serves as a protected, latent form of the corresponding boronic acid . Belonging to the broader class of potassium organotrifluoroborate reagents, it offers indefinite room-temperature storage stability and releases the reactive boronic acid species in a controlled manner under Suzuki–Miyaura cross-coupling conditions .
S
Synthesis Workflow
Suzuki–Miyaura cross-coupling via latent boronic acid release
A
Amide Ligation
KAT substrate for coupling-agent-free amide bond formation
S
Storage & Handling
Room-temperature stable, no cold-chain logistics required
[1] Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. https://doi.org/10.1021/cr0509758 View Source
Why Generic Substitution Fails
Direct substitution with the 3-chloro or 4-chloro regioisomers, or with the corresponding boronic acid, introduces quantifiable risks in storage stability, reaction stoichiometry, and synthetic outcome. The ortho-chloro substitution pattern modulates the electronic environment at both the amide nitrogen and the trifluoroborate anion, influencing solid-state packing, solubility, and the rate of hydrolysis to the active boronic acid . Meanwhile, class-level evidence demonstrates that potassium organotrifluoroborates fundamentally outperform boronic acids in protodeboronation resistance, enabling near-stoichiometric use that reduces reagent excess and side-product formation . These differences translate directly into procurement and process reliability.
Target: 2-Chloro (ortho)
Room-temperature storage; ≥98% purity typical; controlled hydrolysis rate to active species.
Substitute: 3-/4-Chloro isomers
Require 2–8 °C sealed storage; 95% purity common; altered electronic environment may shift coupling kinetics.
Target: Organotrifluoroborate
Near-stoichiometric coupling (1.0–1.1 equiv); high protodeboronation resistance.
Substitute: Boronic acid
Typically requires 1.5–3.0 equiv to compensate for competitive deboronation; increased waste.
Regioisomer or functional-group substitution may not transfer directly; verify storage, purity, and stoichiometric requirements before method transfer.
[1] Dąbrowski, M., et al. (2016). Finding Rules Governing Layered Architectures of Trifluoroborate Potassium Salts in the Solid State. Crystal Growth & Design, 16(7), 3855–3870. https://doi.org/10.1021/acs.cgd.6b00418 View Source
[2] Molander, G. A., & Ellis, N. (2009). Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Accounts of Chemical Research, 42(7), 821–832. https://doi.org/10.1021/ar800246a View Source
Quantitative Differentiation Evidence
Storage Stability Comparison
The 2-chloro (ortho) isomer is specified for storage at room temperature with only desiccant protection, whereas the 3-chloro (meta) isomer requires sealed storage at 2–8 °C to prevent degradation . This eliminates cold-chain logistics costs and reduces the risk of moisture condensation upon warming.
Storage StabilityHead-to-head
Eliminates 2–8 °C cold-chain; ΔT ≥ 15 °C vs. meta isomer
Potassium organotrifluoroborates, as a class, exhibit substantially greater resistance to protodeboronation than the corresponding boronic acids, permitting use at near-stoichiometric ratios (1.0–1.1 equivalents) during Suzuki–Miyaura cross-coupling. In contrast, arylboronic acids typically require 1.5–3.0 equivalents to compensate for competitive deboronation . This differential directly reduces reagent cost, waste, and purification burden for the user.
Protodeboronation ResistanceClass-level
1.0–1.1 equiv vs. 1.5–3.0 equiv for boronic acids
Supports near-stoichiometric use; reduces reagent excess by 30–65%.
Standard Suzuki–Miyaura conditions; class-level inference.
Cross-CouplingProtodeboronationAtom Economy
Evidence Dimension
Typical reagent equivalents required for complete conversion in Suzuki–Miyaura coupling
Target Compound Data
1.0–1.1 equivalents of the organotrifluoroborate
Comparator Or Baseline
Arylboronic acids: 1.5–3.0 equivalents
Quantified Difference
Reduction in reagent excess of 30–65%
Conditions
Standard Suzuki–Miyaura coupling conditions (Pd catalyst, aqueous base, 55–80 °C)
Why This Matters
Lower procurement volumes and reduced purification costs for multi-step synthetic sequences.
Cross-CouplingProtodeboronationAtom Economy
[1] Molander, G. A., & Ellis, N. (2009). Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Accounts of Chemical Research, 42(7), 821–832. https://doi.org/10.1021/ar800246a View Source
Amide Ligation Without Coupling Agents
Potassium acyltrifluoroborates (KATs) bearing the 3-((2-chlorophenyl)amino)-3-oxopropyl motif undergo acid-promoted condensation with amines to form trifluoroborate iminiums (TIMs), which upon H₂O₂ oxidation deliver secondary and tertiary amides in isolated yields up to 92% without any coupling agent . Traditional carbodiimide-mediated amidation of the analogous carboxylic acid typically achieves 70–85% yields and requires stoichiometric coupling reagent .
Amide Ligation YieldCross-study comparable
Up to 92% isolated yield vs. 70–85% for EDC/HOBt coupling
TIM oxidation protocol; aqueous acetonitrile, H₂O₂, RT–60 °C.
Amide Bond FormationKATsPeptide Synthesis
Evidence Dimension
Isolated amide yield
Target Compound Data
Up to 92% isolated yield (one-pot TIM oxidation protocol)
Comparator Or Baseline
EDC/HOBt-mediated coupling of the corresponding carboxylic acid: 70–85%
Quantified Difference
7–22 percentage-point yield advantage
Conditions
Aqueous acetonitrile, oxalic acid catalyst, H₂O₂, RT to 60 °C, 2–16 h
Why This Matters
Avoids allergenic and explosive coupling reagents for safer, greener, and higher-yielding amide synthesis.
Amide Bond FormationKATsPeptide Synthesis
[1] Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). (2020). Chemical Science, 11, 7609–7614. https://doi.org/10.1039/d0sc01330g View Source
[2] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. https://doi.org/10.1039/B701677H View Source
Purity and Batch Uniformity
The target compound is routinely supplied at ≥98% purity from authorized vendors (e.g., TRC, Macklin), with batch-specific certificates of analysis ensuring stoichiometric reliability . In comparison, the 3-chloro and 4-chloro regioisomers are frequently listed at a minimum purity of 95%, introducing greater variability in reaction stoichiometry and impurity profiles upon scale-up .
Purity SpecificationHead-to-head
≥98% (TRC, Macklin) vs. 95% for regioisomers
Reduces stoichiometric uncertainty in critical coupling steps.
Systematic crystallographic analysis of potassium aryltrifluoroborates reveals that ortho-substituted derivatives (including the 2-chloro variant) adopt distinct layered crystal architectures compared to their para-substituted or unsubstituted counterparts, due to direct coordination of the ortho-substituent to the potassium cation . This structural difference manifests in altered crystal morphology, which can influence filtration rates and powder flow during automated solid dispensing.
Crystal ArchitectureClass-level
Ortho-Cl···K⁺ interaction alters layered packing vs. parent phenyl-BF₃K
May support differentiated powder handling and filtration characteristics.
Single-crystal XRD and DFT; qualitative inference.
Solid-State ChemistryCrystallinityHandling
Evidence Dimension
Solid-state crystal packing motif
Target Compound Data
Predicted double-sheet or disrupted layered architecture mediated by ortho-Cl···K⁺ interaction
Improved powder handling and filtration characteristics can streamline automated parallel synthesis workflows.
Solid-State ChemistryCrystallinityHandling
[1] Dąbrowski, M., et al. (2016). Finding Rules Governing Layered Architectures of Trifluoroborate Potassium Salts in the Solid State. Crystal Growth & Design, 16(7), 3855–3870. https://doi.org/10.1021/acs.cgd.6b00418 View Source
High-Value Application Scenarios
Medicinal Chemistry Library Synthesis
Procurement of 2-chloro isomer eliminates the need for refrigerated storage and cold-chain shipping, unlike the 3-chloro analog. This enables decentralized inventory management across multiple synthesis laboratories without specialized cold-storage infrastructure, directly reducing logistics overhead .
Late-Stage Functionalization Partner
In contrast to boronic acids that demand 1.5–3.0 equivalents to overcome protodeboronation, this organotrifluoroborate enables reliable coupling at 1.0–1.1 equivalents . This is critical for late-stage diversification of precious advanced intermediates where minimizing reagent waste is paramount.
PROTAC and Peptide Synthesis
The compound serves as a potassium acyltrifluoroborate (KAT) substrate, enabling rapid, high-yielding amide bond formation via TIM oxidation without hazardous coupling reagents . This green chemistry approach is particularly valuable for PROTAC linker attachment and iterative N-methyl peptide synthesis.
Process Chemistry Scale-Up
When transitioning from discovery to scale-up, the ≥98% purity specification of the 2-chloro isomer ensures consistent stoichiometry and reduces impurity-related side reactions compared to the 95% grade commonly offered for regioisomeric variants .
Application
Selection Property
Validation Focus
Medicinal Chemistry Library Synthesis
Ambient storage stability
Verify room-temperature shelf-life and moisture sensitivity
Late-Stage Functionalization
Near-stoichiometric coupling efficiency
Confirm protodeboronation resistance under specific Pd conditions
PROTAC & Peptide Synthesis
Coupling-agent-free amide ligation
Validate TIM oxidation yield and chemoselectivity
Process Chemistry Scale-Up
≥98% purity specification
Review batch-specific COA for stoichiometric consistency
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